molecular formula C9H11NO4 B5507133 2,6-Dimethoxy-4-methylpyridine-3-carboxylic acid

2,6-Dimethoxy-4-methylpyridine-3-carboxylic acid

Cat. No.: B5507133
M. Wt: 197.19 g/mol
InChI Key: RICRROFIBBRMAO-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methoxy groups and a carboxylic acid group attached to the pyridine ring, along with a methyl group at the 4-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-methylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the methylation of 2,6-dimethoxypyridine followed by carboxylation. The reaction typically requires the use of methyl iodide as the methylating agent and a base such as potassium carbonate. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine-3-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.

    4-Methylpyridine-3-carboxylic acid: Lacks the methoxy groups.

    2,6-Dimethoxynicotinic acid: Similar structure but with different substitution patterns.

Uniqueness

2,6-Dimethoxy-4-methylpyridine-3-carboxylic acid is unique due to the presence of both methoxy groups and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological studies.

Properties

IUPAC Name

2,6-dimethoxy-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-5-4-6(13-2)10-8(14-3)7(5)9(11)12/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICRROFIBBRMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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